4-Bromo-3-methoxyphenol
Overview
Description
4-Bromo-3-methoxyphenol is an organic compound with the molecular formula C7H7BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and a methoxy group at the third position on the phenol ring
Mechanism of Action
Target of Action
It’s known that brominated phenols can interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Brominated phenols can act as inhibitors or activators of certain enzymes, depending on their structure and the specific enzyme involved . They may bind to the active site of the enzyme or interact with allosteric sites, altering the enzyme’s conformation and activity .
Biochemical Pathways
Methoxylated aromatic compounds (mac), which include 4-bromo-3-methoxyphenol, are known to be involved in various biochemical pathways, particularly in the degradation of lignin, the second most abundant biopolymer on earth .
Pharmacokinetics
For instance, its relatively low molecular weight (203.03 g/mol ) may facilitate absorption and distribution within the body.
Result of Action
Brominated phenols are known to have various biological effects, including antimicrobial, antiviral, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, pH, and light exposure . Its efficacy could also be influenced by the presence of other substances in the environment, which could interact with the compound or its targets .
Biochemical Analysis
Biochemical Properties
It is known that brominated phenols can participate in various biochemical reactions . They can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially involve interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given the known biochemical reactivity of brominated phenols .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-3-methoxyphenol is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that methoxylated aromatic compounds (MAC), which include this compound, are components of lignin, the second most abundant biopolymer on Earth . This suggests that this compound could potentially be involved in lignin degradation pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-methoxyphenol can be synthesized through several methods. One common approach involves the bromination of 3-methoxyphenol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under mild conditions to ensure selective bromination at the desired position.
Another method involves the demethylation of 4-bromo-3-methoxyanisole using boron tribromide (BBr3) or hydrogen bromide (HBr) in acetic acid. This process removes the methoxy group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The use of photoredox catalysis has also been explored for the bromination of phenols, providing an environmentally friendly and efficient method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxyphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom and methoxy group on the phenol ring influence the reactivity of the compound, making it susceptible to further electrophilic substitution reactions.
Nucleophilic Aromatic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the compound to its corresponding hydroquinone.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in organic solvents.
Demethylation: Boron tribromide (BBr3) or hydrogen bromide (HBr) in acetic acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Electrophilic Substitution: Formation of substituted phenols.
Nucleophilic Substitution: Formation of various substituted phenols depending on the nucleophile used.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
4-Bromo-3-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Comparison with Similar Compounds
4-Bromo-3-methoxyphenol can be compared with other brominated phenols and methoxyphenols:
4-Bromo-2-methoxyphenol: Similar structure but with the methoxy group at the second position, leading to different reactivity and properties.
3-Bromo-4-methoxyphenol: Bromine and methoxy groups are swapped, resulting in different chemical behavior.
4-Bromo-3,5-dimethylphenol: Contains additional methyl groups, affecting its reactivity and applications.
Each of these compounds has unique properties and applications, highlighting the importance of the specific positioning of functional groups on the phenol ring.
Properties
IUPAC Name |
4-bromo-3-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZUCNMZXCLJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324513 | |
Record name | 4-Bromo-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102127-34-4 | |
Record name | 4-Bromo-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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